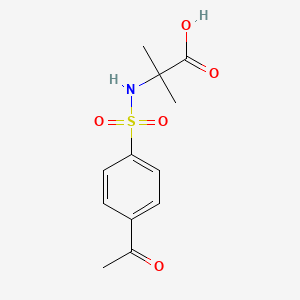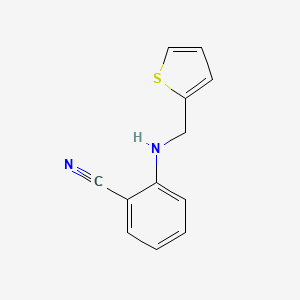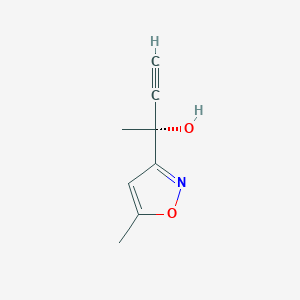
(2R)-2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol is a chiral compound featuring an isoxazole ring, a butynyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
Introduction of the Butynyl Group: This step may involve Sonogashira coupling reactions between an isoxazole derivative and an alkyne.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be done using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable chiral resolution methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include H2 (Hydrogen gas) with a palladium catalyst and LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Medicine
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Diagnostic Tools: Potential use in the development of diagnostic tools.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isoxazole ring and the butynyl group may play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol: The enantiomer of the compound.
2-(5-methylisoxazol-3-yl)but-3-yn-2-ol: The racemic mixture.
2-(isoxazol-3-yl)but-3-yn-2-ol: A similar compound without the methyl group on the isoxazole ring.
Uniqueness
®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity compared to its enantiomer or racemic mixture. The presence of the methyl group on the isoxazole ring can also influence its chemical reactivity and binding properties.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(2R)-2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3/t8-/m1/s1 |
InChI Key |
YUGDGZWIUSSLGX-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC(=NO1)[C@@](C)(C#C)O |
Canonical SMILES |
CC1=CC(=NO1)C(C)(C#C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
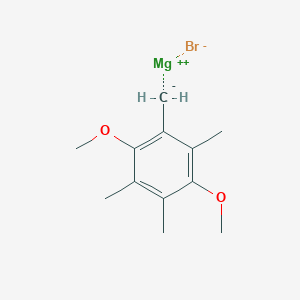
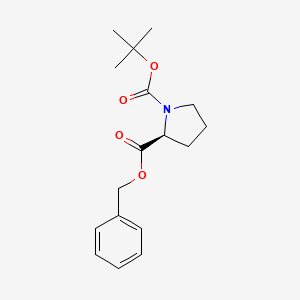
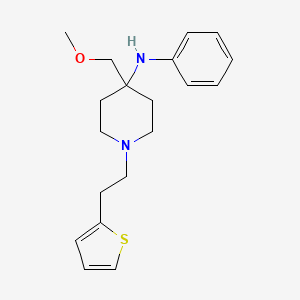
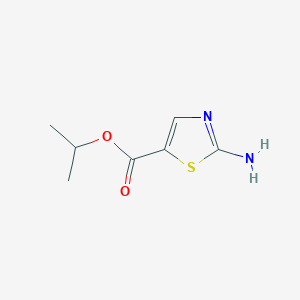
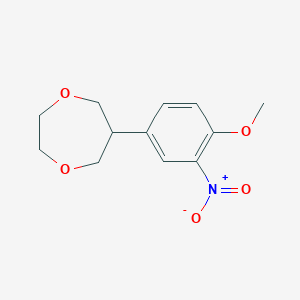
![5-Amino-2-[(4-amino-2-carbamoylphenyl)disulfanyl]benzamide](/img/structure/B8364547.png)
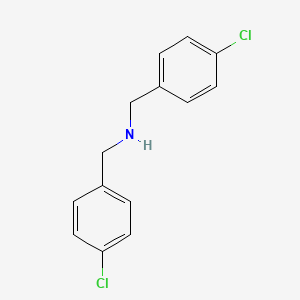
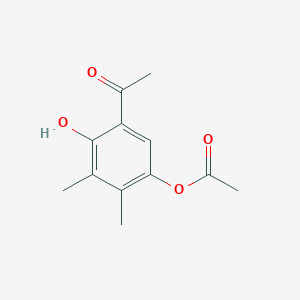
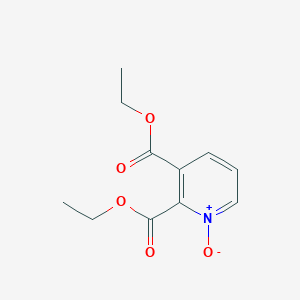
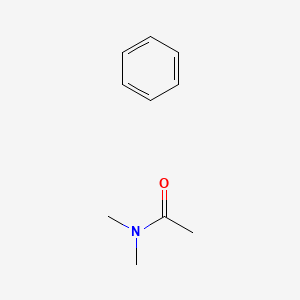
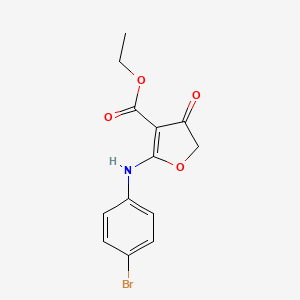
![4-Chloro-2-[(1-methyl-3-pyrrolidinyl)oxy]benzamide](/img/structure/B8364593.png)
